molecular formula C12H13N3O2 B1439072 N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide CAS No. 1087792-05-9

N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide

Cat. No. B1439072
M. Wt: 231.25 g/mol
InChI Key: SGXBLRXCFMZCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, also known as N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, is an organic compound that has a wide range of applications in the scientific research field. It is used as a reagent in various synthetic processes, as well as a drug for various physiological and biochemical effects.

Scientific Research Applications

Synthesis and Antibacterial Studies

N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide and its derivatives have been synthesized and assessed for their antibacterial properties. Studies demonstrate that these compounds exhibit significant antibacterial activity, particularly in NHC-silver complexes, against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. This suggests potential applications in developing new antibacterial agents (Patil et al., 2010).

Antimicrobial Activity

Derivatives of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have shown potential antimicrobial activity. For instance, some synthesized imidazole bearing isoxazole derivatives exhibited promising results against various microbial strains. This indicates the potential for these compounds to be developed into new antimicrobial drugs (Maheta et al., 2012).

Antimycobacterial Activity

In the context of tuberculosis treatment, some imidazole derivatives, including those related to N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, have been synthesized and evaluated for antimycobacterial activity. These studies show that these compounds can inhibit mycobacterial growth, suggesting their potential as novel agents in tuberculosis therapy (Miranda & Gundersen, 2009).

Cytotoxicity Studies

The cytotoxic properties of NHC-silver complexes derived from N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have been investigated. Studies have found that these complexes exhibit cytotoxic activity in various human cancer cell lines, suggesting their potential application in cancer therapy (Pellei et al., 2012).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-11-5-3-2-4-10(11)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXBLRXCFMZCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Reactant of Route 4
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Reactant of Route 5
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Reactant of Route 6
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide

Citations

For This Compound
1
Citations
HX Xie, J Zhang, Y Li, JH Zhang, SK Liu, J Zhang… - Bioorganic …, 2021 - Elsevier
α-Glucosidase inhibitors, which can inhibit the digestion of carbohydrates into glucose, are one of important groups of anti-type 2 diabetic drugs. In the present study, we report our effort …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.